REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)([O-:3])=[O:2].[CH:17](=O)[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20].C(Cl)Cl>CO>[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[CH:17][C:18]3[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=3[OH:20])[C:6]=2[CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2CC3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
159 mg
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
KF Al2O3
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 72° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column
|
Type
|
WASH
|
Details
|
eluting with 11% EtOAc in hexane
|
Type
|
CUSTOM
|
Details
|
afforded 125 mg of CYD-1-87 as a yellow solid
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3C2C=C1)=CC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |